Trisodium phosphate hexahydrate

描述

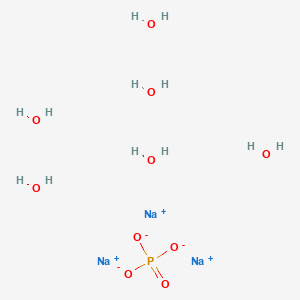

Trisodium phosphate hexahydrate is an inorganic compound with the chemical formula Na₃PO₄·6H₂O. It appears as a colorless crystal that is highly soluble in water, producing an alkaline solution. This compound is widely used in various industries due to its versatile properties, including its role as a cleaning agent, food additive, and water treatment chemical .

准备方法

Synthetic Routes and Reaction Conditions: Trisodium phosphate hexahydrate can be synthesized through the neutralization of phosphoric acid with sodium carbonate, producing disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form trisodium phosphate, which is subsequently crystallized to obtain the hexahydrate form .

Industrial Production Methods:

-

Neutralization Process:

Step 1: Dissolve monosodium phosphate (NaH₂PO₄) in water.

Step 2: Add sodium hydroxide (NaOH) to the solution to achieve saturation.

Step 3: Filter and crystallize the solution to obtain this compound.

-

Melt Crystallization Method:

化学反应分析

Types of Reactions: Trisodium phosphate hexahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding sodium salts and water.

Hydrolysis: In aqueous solutions, it hydrolyzes to form sodium hydroxide and phosphoric acid.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide.

Major Products Formed:

Neutralization with Hydrochloric Acid: Sodium chloride and phosphoric acid.

Hydrolysis: Sodium hydroxide and phosphoric acid.

科学研究应用

Trisodium phosphate hexahydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer solution.

Biology: Employed in the preparation of biological buffers and as a component in cell culture media.

Medicine: Utilized in pharmaceutical formulations and as a laxative.

Industry: Applied in water treatment processes, detergents, and as a food additive to enhance texture and stability

作用机制

The mechanism of action of trisodium phosphate hexahydrate involves its ability to produce an alkaline solution when dissolved in water. This alkalinity allows it to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance and supports various biochemical processes .

相似化合物的比较

- Monosodium phosphate (NaH₂PO₄)

- Disodium phosphate (Na₂HPO₄)

- Tripotassium phosphate (K₃PO₄)

- Triammonium phosphate ((NH₄)₃PO₄)

Comparison:

- Trisodium phosphate hexahydrate is unique due to its high solubility in water and strong alkalinity, making it highly effective as a cleaning agent and buffer.

- Monosodium phosphate and disodium phosphate have lower alkalinity and are used primarily as buffering agents.

- Tripotassium phosphate and triammonium phosphate are similar in function but differ in their cationic components, affecting their solubility and reactivity .

生物活性

Trisodium phosphate hexahydrate (TSP) is an inorganic compound with the formula Na₃PO₄·6H₂O. It is a highly soluble salt used in various applications, including as a cleaning agent, food additive, and in industrial processes. This article delves into the biological activity of TSP, focusing on its interactions within biological systems, antimicrobial properties, and potential health implications.

TSP is characterized by its white crystalline form and high solubility in water, which results in an alkaline solution. The compound is produced through the neutralization of phosphoric acid with sodium carbonate followed by sodium hydroxide:

Biological Role of Constituent Ions

The primary ions released upon dissolution of TSP are sodium (Na⁺) and phosphate (PO₄³⁻). Both ions play critical roles in biological processes:

- Sodium Ions : Essential for maintaining fluid balance, nerve transmission, and muscle function. The kidneys regulate sodium levels to maintain homeostasis.

- Phosphate Ions : Vital for energy metabolism, cellular signaling, and bone integrity. Phosphate levels are tightly regulated through intestinal absorption and renal excretion.

Antimicrobial Activity

Research has demonstrated that TSP exhibits significant antimicrobial properties against various pathogenic bacteria. Notable findings include:

- Efficacy Against Pathogens : A study showed that TSP effectively reduced populations of Salmonella enterica and Listeria monocytogenes on poultry when applied at concentrations of 12% for 15 minutes, demonstrating a marked decrease in bacterial counts during refrigerated storage .

- Biofilm Disruption : In another study, a two-step approach involving TSP was evaluated for its effectiveness against biofilms formed by spoilage bacteria on meat surfaces. The results indicated that TSP could enhance the removal of bacteria from biofilms under certain conditions .

Case Studies

- Poultry Treatment : In a controlled study involving chicken legs inoculated with both pathogenic and spoilage bacteria, TSP treatment led to significant reductions in bacterial counts over time compared to untreated controls. The pH levels were also higher in treated samples, indicating TSP's role in altering the microbial environment .

- Cement Hydration Studies : TSP has been shown to affect the hydration process of cement by delaying hydration and altering the adsorption characteristics of superplasticizers used in concrete formulations. This interaction highlights TSP's role beyond biological systems into material science .

Safety and Toxicology

TSP is generally recognized as safe when used appropriately. The acute toxicity studies indicate that it has a high median lethal dose (LD50 > 2000 mg/kg), suggesting low toxicity levels . However, excessive intake may lead to metabolic alkalosis due to its alkaline nature, which can cause symptoms such as confusion and muscle spasms .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial Properties | Effective against gram-negative bacteria such as Salmonella and Listeria |

| Role in Metabolism | Essential for energy production via phosphate involvement in ATP synthesis |

| Biofilm Disruption | Enhances removal of bacteria from surfaces through biofilm plasmolysis |

| Safety Profile | Low acute toxicity; chronic effects not expected at normal exposure levels |

属性

IUPAC Name |

trisodium;phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.6H2O/c;;;1-5(2,3)4;;;;;;/h;;;(H3,1,2,3,4);6*1H2/q3*+1;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFZWBABAJEKEO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12Na3O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430831 | |

| Record name | Sodium phosphate--water (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15819-50-8 | |

| Record name | Sodium phosphate--water (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。